6-Phenyl-2-[4-(propan-2-yl)benzyl]imidazo[2,1-b][1,3]thiazole
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Overview
Description
6-PHENYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound features a unique structure that combines an imidazole ring with a thiazole ring, both of which are known for their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-PHENYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE typically involves the cyclization of appropriate precursors. One common method is the condensation of a thioamide with a haloketone, followed by cyclization to form the thiazole ring. The imidazole ring can be introduced through a Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pH, are carefully controlled to ensure efficient production. The use of continuous flow reactors and automated synthesis can further enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-PHENYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thioethers .
Scientific Research Applications
6-PHENYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-PHENYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-ylacetic acid: Known for its cytotoxic activity against tumor cells.
1-Phenyl-2-propanone: Used in the synthesis of various pharmaceuticals.
Uniqueness
6-PHENYL-2-{[4-(PROPAN-2-YL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE is unique due to its specific combination of an imidazole and thiazole ring, along with phenyl and isopropyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H20N2S |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
6-phenyl-2-[(4-propan-2-ylphenyl)methyl]imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C21H20N2S/c1-15(2)17-10-8-16(9-11-17)12-19-13-23-14-20(22-21(23)24-19)18-6-4-3-5-7-18/h3-11,13-15H,12H2,1-2H3 |
InChI Key |
KVMUIXVKJPEQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=CN3C=C(N=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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